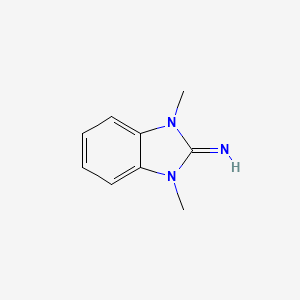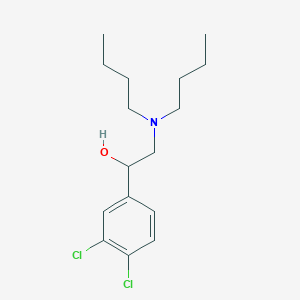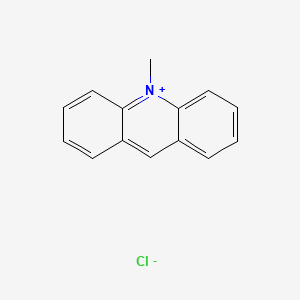
10-Methylacridinium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-Methylacridinium chloride is a quaternary ammonium salt derived from acridine. It is known for its chemiluminescent properties, making it a valuable compound in various scientific applications. The compound is characterized by the presence of a methyl group attached to the nitrogen atom in the acridine ring, which significantly influences its chemical behavior and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 10-Methylacridinium chloride can be synthesized through the methylation of acridine. One common method involves the reaction of acridine with methyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetone or acetonitrile, and the product is purified through recrystallization .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the methylation process while minimizing by-products.
Analyse Chemischer Reaktionen
Types of Reactions: 10-Methylacridinium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form acridone derivatives.
Reduction: It can be reduced to form 9,10-dihydroacridine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the 9-position of the acridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like methanol and amines are commonly employed in substitution reactions.
Major Products Formed:
Oxidation: Acridone derivatives.
Reduction: 9,10-Dihydroacridine derivatives.
Substitution: Various substituted acridinium compounds
Wissenschaftliche Forschungsanwendungen
10-Methylacridinium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a chemiluminescent probe in various analytical techniques.
Biology: The compound is employed in the study of cellular processes and as a fluorescent marker.
Industry: The compound is used in the development of sensors and detection systems for environmental monitoring
Wirkmechanismus
The mechanism of action of 10-Methylacridinium chloride involves its ability to undergo photoreduction and chemiluminescence. Upon exposure to light, the compound absorbs energy and enters an excited state. This excited state can transfer energy to other molecules, leading to the emission of light. The compound’s ability to generate reactive oxygen species also plays a crucial role in its applications in photodynamic therapy .
Vergleich Mit ähnlichen Verbindungen
- 9-Carboxy-10-methylacridinium chloride
- 9-Mesityl-10-methylacridinium chloride
- 10-Methylacridinium trifluoromethanesulfonate
Comparison: 10-Methylacridinium chloride is unique due to its specific chemiluminescent properties and its ability to undergo various chemical reactions. Compared to its analogs, it offers distinct advantages in terms of stability and reactivity, making it a preferred choice in many scientific applications .
Eigenschaften
CAS-Nummer |
5776-39-6 |
|---|---|
Molekularformel |
C14H12ClN |
Molekulargewicht |
229.70 g/mol |
IUPAC-Name |
10-methylacridin-10-ium;chloride |
InChI |
InChI=1S/C14H12N.ClH/c1-15-13-8-4-2-6-11(13)10-12-7-3-5-9-14(12)15;/h2-10H,1H3;1H/q+1;/p-1 |
InChI-Schlüssel |
WCTQQEFKVYYLSZ-UHFFFAOYSA-M |
Kanonische SMILES |
C[N+]1=C2C=CC=CC2=CC3=CC=CC=C31.[Cl-] |
Verwandte CAS-Nummern |
13367-81-2 (Parent) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



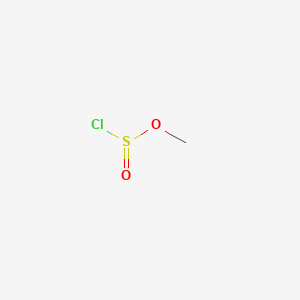

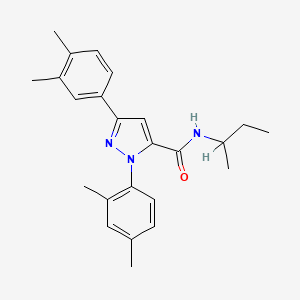
![[1,1'-Biphenyl]-4-ol, 3,5-bis(1,1-dimethylethyl)-2'-methyl-](/img/structure/B14729844.png)
![n-[(2-Chlorophenyl)carbamoyl]octadecanamide](/img/structure/B14729852.png)
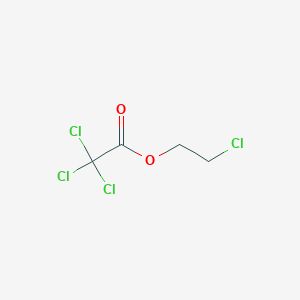

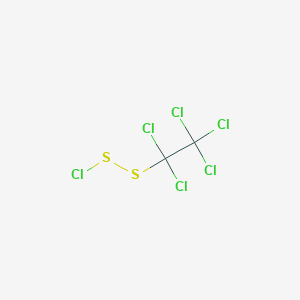

![(1S,2R,5S,7S,10S,11S,14S)-10,14-dimethyl-16-azahexacyclo[12.11.0.02,11.05,10.015,24.017,22]pentacosa-15,17,19,21,23-pentaen-7-ol](/img/structure/B14729875.png)
![{[(Carboxymethoxy)carbothioyl]sulfanyl}acetic acid](/img/structure/B14729906.png)
